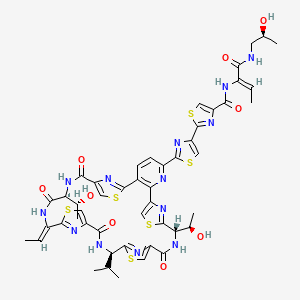

Micrococcin P1

Description

Overview of Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs)

Ribosomally synthesized and post-translationally modified peptides (RiPPs) are a diverse and rapidly expanding class of natural products. wikipedia.orgrsc.org Unlike non-ribosomal peptides (NRPs) assembled by large enzymatic complexes, RiPPs originate from a precursor peptide synthesized by the ribosome. mdpi.com This precursor peptide consists of a core peptide, which will become the final product, and a leader peptide that guides the extensive post-translational modifications. wikipedia.org These modifications, such as cyclization, dehydration, and the formation of heterocyclic rings, are catalyzed by a series of dedicated enzymes and are responsible for the vast structural and functional diversity seen within the RiPPs. mdpi.commdpi.com This biosynthetic strategy allows for the creation of complex molecular architectures with a wide range of biological activities. wikipedia.orgmdpi.com The direct link between the final product and a gene-encoded precursor makes RiPPs attractive targets for genome mining and bioengineering efforts. wikipedia.orgrsc.org

Historical Context of Thiopeptide Discovery and Significance

The story of thiopeptides began in 1948 with the discovery of micrococcin (B1169942) from a Micrococcus species isolated from sewage. biorxiv.orgnih.gov This discovery marked the dawn of a new class of antibiotics characterized by their high sulfur content and potent activity against Gram-positive bacteria. biorxiv.orgmdpi.com Thiopeptides are distinguished by a macrocyclic core containing multiple thiazole (B1198619) rings and a central nitrogen-containing heterocycle, typically a pyridine (B92270) or a modified piperidine (B6355638). biorxiv.orgmdpi.com For many years after their initial discovery, research into thiopeptides was sporadic. However, the rise of antibiotic resistance has led to a renewed interest in this class of compounds. researchgate.net Their unique structures and mechanisms of action make them promising candidates for the development of new drugs to combat multi-drug resistant pathogens. researchgate.netfrontiersin.org

Introduction to Micrococcin P1 as a Foundational Thiopeptide

This compound holds the distinction of being the first thiopeptide ever discovered and is considered the founding member of this antibiotic family. frontiersin.orgamerigoscientific.combioaustralis.com It is a macrocyclic thiopeptide originally isolated from a Micrococcus species by Su in 1948. amerigoscientific.combioaustralis.com It is a hydrophobic and heat-stable molecule with potent activity against a broad spectrum of Gram-positive bacteria, including notorious pathogens like Mycobacterium tuberculosis. nih.govfrontiersin.org The structure of this compound is characterized by a 26-membered macrocyclic ring comprised of thiazole moieties and a central pyridine ring. biorxiv.org It inhibits bacterial growth by targeting protein synthesis, specifically by binding to the ribosome and interfering with the function of elongation factors. amerigoscientific.comtoku-e.com

Academic Research Trajectory of this compound

The academic journey of this compound has been marked by periods of intense interest and relative quiet. After its initial discovery and purification in the late 1940s and early 1950s, a significant challenge arose: the producing bacterial strain was lost. amerigoscientific.combioaustralis.com This loss created a major roadblock in research, leading to a hiatus that lasted until the discovery of related thiopeptides, the thiocillins, in 1976. amerigoscientific.combioaustralis.com

A pivotal moment in the research of this compound came in 2009 when the laboratory of Marco A. Ciufolini at the University of British Columbia achieved its total synthesis. researchgate.netnih.gov This accomplishment definitively confirmed the compound's complex structure and stereochemistry, which had been a subject of uncertainty for decades. researchgate.netnih.govubc.ca This breakthrough reignited interest in this compound, paving the way for more detailed biological studies and medicinal chemistry efforts. nih.gov

Subsequent research has focused on understanding its biosynthetic pathway, which involves a series of post-translational modifications of a precursor peptide. pnas.orgasm.orgnih.gov Researchers have successfully reconstituted the biosynthetic pathway in a heterologous host, Bacillus subtilis, allowing for genetic manipulation and the study of the enzymes involved. asm.orgnih.gov These studies have revealed a modular and sequential process for the formation of the mature antibiotic. pnas.org

More recent investigations have explored the potential of this compound in combination therapies. For instance, it has been shown to act synergistically with rifampicin (B610482) against methicillin-resistant Staphylococcus aureus (MRSA) in a skin infection model. frontiersin.orgnibio.no Additionally, its potential as an anti-cancer agent has been explored, with some synthetic fragments showing promising activity. toku-e.comescholarship.org Research has also identified this compound as an inhibitor of hepatitis C virus entry. nih.gov The ongoing research into this compound highlights its continued importance as a lead compound for the development of new therapeutic agents. escholarship.orgresearcher.life

Structure

2D Structure

Properties

Molecular Formula |

C48H49N13O9S6 |

|---|---|

Molecular Weight |

1144.4 g/mol |

IUPAC Name |

2-[2-[(12S,19R,26Z,29S)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2S)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C48H49N13O9S6/c1-8-24(37(65)49-12-20(5)62)51-38(66)28-15-73-46(56-28)32-18-74-45(58-32)26-11-10-23-36(50-26)27-13-75-48(53-27)35(22(7)64)61-41(69)31-17-76-47(57-31)33(19(3)4)59-39(67)30-16-72-44(55-30)25(9-2)52-42(70)34(21(6)63)60-40(68)29-14-71-43(23)54-29/h8-11,13-22,33-35,62-64H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b24-8-,25-9-/t20-,21+,22+,33+,34-,35-/m0/s1 |

InChI Key |

MQGFYNRGFWXAKA-GXSYYHJRSA-N |

SMILES |

CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)C |

Isomeric SMILES |

C/C=C\1/C2=NC(=CS2)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C\C)/C(=O)NC[C@H](C)O)C8=NC(=CS8)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)[C@@H](C)O)C(C)C |

Canonical SMILES |

CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)C |

Synonyms |

micrococcin micrococcin P1 |

Origin of Product |

United States |

Micrococcin P1 Producing Organisms and Environmental Niches

Isolation from Diverse Bacterial Genera

The ability to produce Micrococcin (B1169942) P1 is not confined to a single bacterial genus. Research has identified several distinct genera that harbor the genetic machinery for its synthesis. This widespread distribution suggests potential horizontal gene transfer of the biosynthetic gene cluster, which is often located on mobile genetic elements like plasmids. researchgate.net

Micrococcus species

The initial discovery of a closely related, and possibly identical, compound named "micrococcin" was from a Micrococcus species isolated from sewage in 1948. mdpi.comresearchgate.netoup.com Subsequent studies have confirmed the production of Micrococcin P1 by members of this genus. researchgate.net

Staphylococcus species (e.g., S. equorum, S. hominis, S. aureus, S. sciuri)

A significant number of Staphylococcus species have been identified as producers of this compound. researchgate.netfrontiersin.org This includes isolates of Staphylococcus equorum from food sources like French Raclette cheese, Staphylococcus hominis from human skin, and environmental samples, Staphylococcus aureus, and Staphylococcus sciuri. researchgate.netcsic.esnih.govresearchgate.netnih.gov The production of this compound by various staphylococcal species highlights the compound's potential role in microbial competition within their respective ecological niches. researchgate.net

Bacillus species (e.g., B. cereus, B. stratosphericus, B. pumilus)

The genus Bacillus is another significant source of this compound. frontiersin.orgpnas.org It has been isolated from various species, including Bacillus cereus, Bacillus stratosphericus, and Bacillus pumilus. pnas.orgnih.govresearchgate.netnih.gov The isolation of this compound from both terrestrial and marine-derived Bacillus species underscores the broad environmental distribution of its producing organisms. nih.govmdpi.com

Mammaliicoccus sciuri

Recently reclassified from the Staphylococcus genus, Mammaliicoccus sciuri has also been identified as a producer of this compound. asm.orgnih.govasm.org Strains of M. sciuri isolated from sources such as fermented meat have been shown to produce this antibiotic. nih.gov The biosynthetic gene cluster for this compound in M. sciuri has been found to be located on a plasmid, further supporting the theory of horizontal gene transfer. asm.org

Natural Sources of Isolation

The bacteria that produce this compound have been isolated from a wide array of natural environments, reflecting their adaptability and the diverse ecological roles of this antibiotic.

Terrestrial environments (e.g., soil, sewage)

Soil and sewage are prominent terrestrial sources for this compound-producing bacteria. mdpi.comfrontiersin.org The very first discovery of a related compound was from a Micrococcus strain found in sewage. mdpi.comresearchgate.netoup.com Soil remains a conventional and rich source for isolating various thiopeptide-producing bacteria, including those that synthesize this compound. mdpi.comfrontiersin.org

Table 1: Bacterial Producers of this compound and Their Sources

| Bacterial Genus | Species | Isolation Source |

| Micrococcus | species | Sewage mdpi.comresearchgate.netoup.com |

| Staphylococcus | S. equorum | French Raclette cheese frontiersin.orgnih.gov |

| S. hominis | Human skin, River water researchgate.netcsic.esnih.gov | |

| S. aureus | River water csic.esnih.gov | |

| S. sciuri | Raw meat (chicken) researchgate.netcsic.esnih.gov | |

| Bacillus | B. cereus | Soil pnas.org |

| B. stratosphericus | Marine-derived nih.gov | |

| B. pumilus | Not specified | |

| B. marisflavi | Epibiotic on marine cyanobacterium Moorea producens nih.govmdpi.comnih.gov | |

| Mammaliicoccus | M. sciuri | Fermented meat, Rhizosphere soil nih.govnih.gov |

Food matrices (e.g., cheese)

This compound has been notably isolated from bacteria inhabiting various food environments, particularly dairy products like cheese. The presence of MP1-producing bacteria in these matrices suggests a role in the microbial ecology of fermented foods, potentially acting as a natural biopreservative.

One of the key producers identified in this niche is Staphylococcus equorum. The strain S. equorum WS 2733, a food-borne bacterium, was found to secrete this compound. glpbio.comnih.gov Research demonstrated that this strain could inhibit the growth of the foodborne pathogen Listeria monocytogenes on the surface of soft cheese. nih.govfrontiersin.orgresearchgate.net This inhibitory effect was directly attributed to this compound, as a mutant strain deficient in its production did not prevent the growth of L. monocytogenes in cheese-ripening experiments. nih.govresearchgate.net The bacteriocin-producing S. equorum showed a remarkable ability to reduce Listeria growth, although the effect was dependent on the initial contamination level, and regrowth of the pathogen was observed after 10 to 16 days. frontiersin.org Another strain of S. equorum that produces MP1 was isolated from French Raclette cheese. frontiersin.org

Other staphylococcal species isolated from food sources have also been identified as producers. Staphylococcus hominis C5835 is a notable producer of this compound with a broad spectrum of activity against various pathogens relevant to food safety, including Listeria monocytogenes and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.govresearchgate.net Additionally, Mammaliicoccus sciuri (formerly Staphylococcus sciuri) strain IMDO-S72, originally isolated from fermented meat, was identified as a producer of this compound, showing potent antibacterial activity against foodborne pathogens like Clostridium botulinum. nih.govasm.org

The discovery of these strains in food matrices highlights their potential application as protective cultures in food biopreservation, leveraging the in-situ production of this compound to enhance food safety. frontiersin.orgmdpi.com

Table 1: this compound Producing Organisms in Food Matrices

| Producing Organism | Isolation Source | Key Findings | References |

| Staphylococcus equorum WS 2733 | Food-borne isolate | Secretes MP1, inhibiting Listeria monocytogenes on soft cheese. | glpbio.comnih.govfrontiersin.orgresearchgate.net |

| Staphylococcus equorum KAVA | French Raclette cheese | Identified as a producer of MP1 with a novel gene cluster. | frontiersin.org |

| Staphylococcus hominis C5835 | Not specified | Produces MP1 with strong inhibitory capacity against food safety-relevant pathogens. | mdpi.comnih.govresearchgate.net |

| Mammaliicoccus sciuri IMDO-S72 | Fermented meat | Produces MP1 with activity against Clostridium botulinum. | nih.govasm.org |

Marine-derived sources

Marine environments represent another significant reservoir of microbial diversity and novel bioactive compounds, including this compound. Several species of the genus Bacillus, isolated from marine sources, have been found to produce this thiopeptide.

A notable example is a marine-derived strain of Bacillus stratosphericus. researcher.lifenih.gov Researchers isolated both the known this compound and a new variant, Micrococcin P3, from the culture broth of this bacterium. nih.govresearchgate.netnih.govmdpi.com Both compounds exhibited potent antibacterial activities against Gram-positive strains. nih.govresearchgate.net

Another marine producer is Bacillus marisflavi, which was isolated from the filaments of the marine cyanobacterium Moorea producens. researchgate.net This finding suggests that epibiotic bacteria associated with other marine organisms are a promising, and perhaps overlooked, source of antimicrobial compounds. researchgate.net The genetic basis for MP1 synthesis was found to be strain-dependent, reinforcing the need to explore these unique ecological niches. researchgate.net

Furthermore, Bacillus pumilus strain RJA1515, extracted from deep-sea sediments, has also been identified as a source of bioactive compounds, and other strains of this species are known MP1 producers. nih.govagribiotix.comencyclopedia.pub These discoveries underscore the potential of marine microbes as a source for new antibiotics and bioactive molecules. nih.govnih.gov

Table 2: this compound Producing Organisms from Marine-Derived Sources

| Producing Organism | Isolation Source | Key Findings | References |

| Bacillus stratosphericus | Marine-derived culture | Produces both this compound and the novel Micrococcin P3. | researcher.lifenih.govresearchgate.netnih.gov |

| Bacillus marisflavi | Epibiotic on marine cyanobacterium Moorea producens | Demonstrates that bacteria associated with other marine life are sources of MP1. | researchgate.net |

| Bacillus pumilus | Marine sediments (other strains) | Known producer of MP1, highlighting marine sediments as a source. | nih.govagribiotix.comencyclopedia.pub |

Biosynthesis of Micrococcin P1

Genetic Basis of Thiopeptide Biosynthesis

The production of Micrococcin (B1169942) P1 is governed by a specific set of genes, often found clustered together. These gene clusters contain all the necessary genetic information for the synthesis of the precursor peptide and the enzymatic machinery required for its transformation into the mature antibiotic.

Identification and Characterization of Gene Clusters (e.g., tcl genes)

The biosynthetic gene clusters responsible for thiopeptide production are commonly referred to as tcl gene clusters. asm.org These clusters have been identified and characterized in various bacteria, including Macrococcus caseolyticus and Bacillus cereus. pnas.org A typical tcl cluster for Micrococcin P1 biosynthesis contains genes encoding the precursor peptide (TclE), as well as a suite of enzymes responsible for the extensive post-translational modifications. researchgate.net

Key genes within the cluster and their putative functions include:

tclE : Encodes the precursor peptide. researchgate.net

tclI, tclJ, tclN : Involved in the formation of thiazole (B1198619) rings from cysteine residues. asm.orgresearchgate.net

tclK, tclL : Believed to be responsible for the dehydration of serine and threonine residues. asm.org

tclM : Facilitates the cyclization reaction that forms the central pyridine (B92270) core and cleaves the leader peptide. asm.org

tclP, tclS : Encode dehydrogenases involved in processing the C-terminal threonine residue. asm.org

The organization of these genes within the cluster is often conserved across different producing species. asm.org

Plasmid-borne Gene Clusters

Notably, the gene cluster for this compound biosynthesis has been found on plasmids in several bacterial strains, such as Staphylococcus epidermidis and Mammaliicoccus sciuri. asm.orgnih.gov The presence of these biosynthetic genes on mobile genetic elements like plasmids suggests a mechanism for horizontal gene transfer, which could confer a competitive advantage to recipient bacteria within their ecological niches. researchgate.net In S. epidermidis strain 115, the genes for thiopeptide production and self-immunity are located on a 24-kb plasmid. nih.gov Similarly, an 11-kb region on a plasmid in M. sciuri IMDO-S72 contains the 12-gene cluster for this compound biosynthesis. asm.org

Ribosomal Synthesis of Precursor Peptides

Like all ribosomally synthesized and post-translationally modified peptides (RiPPs), the journey of this compound begins at the ribosome. pnas.orgasm.org The tclE gene is transcribed and translated to produce a precursor peptide. researchgate.net This precursor peptide consists of two distinct regions: an N-terminal leader peptide and a C-terminal core peptide. pnas.org The core peptide is the structural backbone that undergoes extensive modifications to become the final bioactive molecule. nih.gov The leader peptide, on the other hand, acts as a recognition signal for the modifying enzymes, guiding them to the core peptide. asm.org

Post-translational Modifications and Processing Enzymes

Following ribosomal synthesis, the precursor peptide undergoes a series of remarkable enzymatic transformations that sculpt it into the complex architecture of this compound. nih.govasm.org These modifications include the formation of multiple thiazole rings, dehydration of amino acid residues, and a final macrocyclization event. pnas.org

Role of Specific Tailoring Enzymes (e.g., TclS)

A key step in the late stages of this compound biosynthesis is the processing of the C-terminal end of the peptide. pnas.org This involves the action of two enzymes, TclP and TclS. pnas.org TclP, an oxidative decarboxylase, first converts the C-terminal threonine residue into a ketone, forming an intermediate known as Micrococcin P2. pnas.orgresearchgate.net Subsequently, the reductase TclS can act on this ketone, reducing it to an alcohol and thereby yielding this compound. pnas.orgasm.org The action of TclS is therefore a crucial tailoring step that distinguishes the biosynthesis of this compound. asm.org

Distinguishing this compound from Related Thiopeptides (e.g., Micrococcin P2)

The primary structural difference between this compound and its close relative, Micrococcin P2, lies at the C-terminus. pnas.org Micrococcin P2 possesses a ketone group at this position, while this compound has a secondary alcohol. pnas.orgamerigoscientific.com This difference is entirely attributable to the action, or lack thereof, of the TclS enzyme. asm.org In biosynthetic pathways where the tclS gene is present and functional, the final product is this compound. pnas.org Conversely, in the absence of TclS activity, the pathway terminates at Micrococcin P2. pnas.orgresearchgate.net This enzymatic switch provides a clear example of how a single tailoring enzyme can generate diversity within a family of natural products.

Reconstitution and Engineering of Biosynthetic Pathways

The engineering of biosynthetic pathways for thiopeptides like this compound (MP1) is a significant area of research, aimed at improving production yields and creating novel derivatives. asm.orgescholarship.org These efforts often involve reconstituting the entire biosynthetic pathway in a more genetically tractable host organism. asm.orgescholarship.orgnih.gov This approach allows for detailed study and manipulation of the complex enzymatic machinery responsible for producing the final, highly modified peptide antibiotic. byu.edu

Heterologous Expression Systems (e.g., Bacillus subtilis)

The transfer of a biosynthetic gene cluster (BGC) from its native producer into a well-characterized host is a cornerstone of natural product engineering. Bacillus subtilis, a Gram-positive bacterium, has emerged as a particularly suitable heterologous host for expressing thiopeptide pathways like that of this compound. rsc.orgnih.gov Its close evolutionary relationship to many natural producers, robust fermentation characteristics, and the availability of advanced genetic tools make it an attractive chassis for such endeavors. rsc.orgresearchgate.net

Successful reconstitution of the MP1 biosynthetic pathway, originally identified on a plasmid in Macrococcus caseolyticus, has been achieved in B. subtilis. asm.orgnih.gov This process was not straightforward and required significant genetic engineering to achieve functional expression. asm.org Initial attempts to express the native gene cluster were unsuccessful, necessitating promoter engineering to ensure the biosynthetic genes were transcribed at sufficient levels. asm.orgrsc.org For instance, the xylos-inducible promoter PxylA, in conjunction with the XylR repressor, has been effectively used to control the expression of the MP1 gene cluster in B. subtilis. rsc.org

The engineered B. subtilis system provides a controlled environment for studying and manipulating the MP1 pathway. byu.edu It facilitates the production of the antibiotic and enables targeted genetic modifications, such as gene deletions and protein tagging, to dissect the function of individual biosynthetic enzymes. asm.orgescholarship.org This platform is crucial for overcoming the limitations associated with the native producing strains, which are often difficult to cultivate or genetically manipulate. rsc.org

Pathway Minimization and Modularization

A key goal in engineering biosynthetic pathways is to identify the minimal set of genes required for production, which simplifies the system and improves efficiency. asm.orgnih.gov Through systematic gene deletion studies in the reconstituted B. subtilis system, researchers have defined the essential components for MP1 biosynthesis. asm.org It was determined that a set of eight processing proteins, in addition to the precursor peptide (TclE), is sufficient for the production of MP1. asm.orgescholarship.org

This minimal gene set includes enzymes responsible for the extensive post-translational modifications that characterize thiopeptides, such as thiazole formation, dehydration of serine and threonine residues, and macrocyclization. asm.orgresearchgate.net The tailoring enzyme TclS, for example, was identified as performing a C-terminal reduction that distinguishes this compound from the related compound Micrococcin P2. asm.orgescholarship.org

The process of pathway engineering also involved the reassembly of these essential biosynthetic genes into a modular plasmid system. asm.orgescholarship.org This modularization allows for rapid and flexible manipulation of the pathway. asm.org Individual genes or groups of genes can be easily exchanged or modified, facilitating the generation of novel MP1 analogs and optimizing production. This "plug-and-play" approach is fundamental to the synthetic biology-driven efforts to explore new thiopeptide chemical space. byu.edu The functional reconstruction in B. subtilis also demonstrated that genes for immunity and export from the native producer could be omitted, as the heterologous host showed sufficient resistance and the product could be extracted from cell pellets. nih.gov

Table 1: Key Components in the Reconstituted this compound Biosynthetic Pathway This table summarizes the essential proteins identified for the heterologous production of this compound in Bacillus subtilis.

| Gene/Protein | Proposed Function in MP1 Biosynthesis | Outcome of Engineering/Study |

| TclE | Precursor Peptide | Serves as the scaffold for all post-translational modifications. |

| TclS | Tailoring Enzyme | Catalyzes the final C-terminal reduction step, converting MP2 to MP1. asm.orgescholarship.org |

| Tcl-processing proteins (various) | Post-translational Modifications | A minimal set of 8 processing proteins was found to be sufficient for MP1 production. asm.orgescholarship.org |

| PxylA | Inducible Promoter | Used to successfully drive the expression of the reconstituted gene cluster in B. subtilis. rsc.org |

Structural Elucidation and Chemical Synthesis of Micrococcin P1

Historical Challenges in Structure Determination

The journey to fully understand the structure of Micrococcin (B1169942) P1 was a long and arduous one, fraught with challenges that spanned over half a century. nih.govacs.org First isolated in 1948, its complex, macrocyclic nature, rich in sulfur-containing thiazole (B1198619) rings, made definitive structural analysis exceptionally difficult with the analytical techniques of the time. acs.orgescholarship.orgnih.gov Initial studies involving degradation and fragment analysis provided early clues but failed to establish the precise connectivity and stereochemistry of the molecule. nih.gov

The lack of crystalline material suitable for X-ray crystallography, a definitive method for structure determination, further compounded the problem. acs.orgescholarship.org Throughout the years, several structures were proposed. In 1977, a French research group put forward a structure that was later found to have an incorrect atomic connectivity and stereochemistry. acs.org A year later, Bycroft and Gowland proposed a revised constitution, which, while closer to the truth, still contained stereochemical inaccuracies. acs.orgmdpi.com Attempts to synthesize these proposed structures consistently yielded compounds that did not match the natural product, highlighting the lingering ambiguities. nih.govmdpi.com These persistent discrepancies underscored the limitations of spectroscopic methods alone in deciphering such a complex natural product and set the stage for total synthesis to serve as the ultimate arbiter of its true structure. acs.orgmdpi.comresearchgate.net

Definitive Structural Assignment through Total Synthesis

After decades of uncertainty, the definitive constitutional and stereochemical structure of Micrococcin P1 was unequivocally established in 2009 through its first total synthesis by the research group of Marco A. Ciufolini. nih.govacs.orgubc.ca This landmark achievement resolved all lingering ambiguities that had surrounded the molecule since its discovery. researchgate.netrsc.org The synthesis of a molecule that was spectroscopically and polarimetrically identical to the natural product provided the final, irrefutable proof of its structure. researchgate.netrsc.org

The successful synthesis confirmed the Bycroft-Gowland constitution and the stereochemical configuration that had been predicted by Merritt and Bagley. acs.org This accomplishment was a testament to the power of organic synthesis as a tool for structural determination, particularly for complex natural products that resist analysis by other means. acs.orgmdpi.com The total synthesis not only provided the correct structure but also opened the door for detailed structure-activity relationship (SAR) studies and the creation of novel analogues. acs.orgubc.ca

Advanced Synthetic Methodologies

The successful synthesis of this compound and the subsequent efforts to produce it and its analogues in larger quantities have spurred the development of advanced and innovative synthetic methodologies. These strategies have focused on efficiently constructing the molecule's intricate heterocyclic core and macrocyclic framework.

Robust Thiazole-Forming Reactions

A key feature of this compound is its multiple thiazole rings. Consequently, the development of robust and scalable methods for thiazole formation has been a central focus of synthetic efforts. A significant advancement in this area is the use of condensation reactions between cysteine derivatives and nitriles, followed by oxidation, to form the thiazole heterocycles. nih.govresearchgate.net This method has proven to be highly effective and scalable, enabling the production of decagram quantities of thiazole-containing fragments and nearly 200 mg of this compound in a single synthetic sequence. nih.govescholarship.org

Another powerful tool is the White-Siegel thiazole synthesis, which involves the condensation of a cyanopyridine with cysteine. chim.it This approach has been instrumental in developing a robust synthesis of the pyridine (B92270) domain of micrococcins. chim.it Furthermore, novel catalysts, such as a Mo(VI)-oxide/picolinic acid system, have been developed for the cyclodehydration of cysteine peptides to form thiazoline (B8809763) heterocycles under mild and neutral conditions, generating water as the only byproduct. nih.govrsc.orgrsc.org Traditional methods like the Hantzsch thiazole synthesis have also been employed, though they can present scalability challenges. chim.it

Convergent and Scalable Synthetic Routes

To tackle the complexity of this compound, researchers have developed convergent synthetic routes. These strategies involve the independent synthesis of large fragments of the molecule, which are then joined together in the later stages. This approach is more efficient and allows for greater flexibility in creating analogues. ubc.carsc.org A common retrosynthetic disconnection breaks the macrocycle into "top" and "bottom" fragments, which are then coupled and macrocyclized. nih.govrsc.org

A key element in many syntheses is the construction of the central 2,3,6-tris(substituted thiazolyl)pyridine core. oup.com One highly convergent approach involves a one-pot construction of this central cluster through a Michael addition to form a Hantzsch dihydropyridine (B1217469) intermediate, which is then oxidized. ubc.ca The Bohlmann-Rahtz pyridine synthesis has also been utilized to construct the pyridine ring from advanced thiazole-containing building blocks. mdpi.comub.edu The scalability of these routes is a critical consideration, and methods that avoid extensive chromatographic purification, relying instead on precipitation and recrystallization, have been particularly successful in producing significant quantities of the natural product. escholarship.org

Chemoenzymatic Synthesis Approaches

Chemoenzymatic strategies, which combine the precision of biological catalysts with the flexibility of chemical synthesis, have emerged as a powerful approach for producing thiopeptides like this compound. pnas.orgpnas.orgacs.orgbiorxiv.org These methods often leverage the natural biosynthetic machinery of the organism that produces the compound.

Researchers have successfully reconstituted the this compound biosynthetic pathway in a genetically tractable host organism like Bacillus subtilis. pnas.orgasm.org This allows for the production of the natural product and its intermediates through fermentation. By manipulating the genes involved in the biosynthetic cluster, it is possible to generate novel analogues. asm.org A key enzymatic step in the biosynthesis is a formal [4+2] cycloaddition catalyzed by a pyridine synthase to form the core structure. pnas.orgacs.orgbiorxiv.orgresearchgate.net Understanding the sequence of enzymatic transformations, such as the conversion of cysteine residues to thiazoles and subsequent C-terminal processing, is crucial for harnessing this machinery for synthetic purposes. pnas.org

Synthesis of this compound Analogues and Structural Fragments

The development of efficient synthetic routes to this compound has enabled the synthesis of a variety of analogues and structural fragments. escholarship.orgescholarship.orgmdpi.com This work is crucial for understanding the structure-activity relationships of this class of compounds and for developing new therapeutic agents. ubc.camdpi.com

Synthetic efforts have produced numerous fragments of this compound, including di- and trithiazolyl pyridine fragments. escholarship.org Interestingly, some of these smaller fragments have shown significant biological activity, in some cases exceeding that of the natural product itself in certain assays. escholarship.org This suggests that the complex macrocyclic structure may not be essential for all of its biological functions.

Molecular Mechanism of Action of Micrococcin P1

Target Identification in Bacterial Ribosomes

Micrococcin (B1169942) P1's primary target within the bacterial cell is the 70S ribosome, the cellular machinery responsible for protein synthesis. asm.orgasm.orgnih.gov Specifically, it binds to a critical region on the large 50S subunit, disrupting its function. nih.govresearchgate.net

Micrococcin P1 binds to a functionally crucial region of the ribosome known as the GTPase-Associated Center (GAC). frontiersin.orgasm.orgasm.org The GAC is a composite site formed by ribosomal RNA and proteins, and it plays a pivotal role in the binding and function of translational GTPase factors, which are essential for protein synthesis. asm.orgembopress.org Thiopeptides with a 26-membered macrocycle, such as this compound, are known to bind at a cleft within the GAC. asm.orgasm.orgasm.org This interaction effectively locks the GAC in a conformation that is incompatible with the progression of protein synthesis. ohsu.edu

A key component of this compound's binding site is the ribosomal protein L11. frontiersin.orgasm.orgasm.org This protein, located at the base of the ribosomal stalk, is integral to the structure and function of the GAC. oup.comtandfonline.com Structural studies and mutational analyses have confirmed that this compound directly interacts with L11. nih.govasm.org Specifically, mutations within the gene encoding the L11 ribosomal protein can confer resistance to this compound, highlighting the importance of this interaction. frontiersin.orgnih.gov The N-terminal domain of L11, particularly a proline-rich loop, has been identified as a critical point of contact for the antibiotic. nih.govoup.com

In addition to protein L11, this compound also interacts directly with the 23S ribosomal RNA (rRNA), a major structural and catalytic component of the 50S ribosomal subunit. frontiersin.orgasm.orgnih.gov The antibiotic binds to a specific region of the 23S rRNA that, in conjunction with protein L11, forms the GAC. frontiersin.orgasm.orgembopress.org Chemical footprinting experiments have shown that this compound protects specific nucleotides within the 23S rRNA from chemical modification, indicating a direct binding interaction. embopress.org The binding site on the 23S rRNA is in close proximity to the L11 binding domain, and the simultaneous interaction with both L11 and the 23S rRNA stabilizes the antibiotic's position on the ribosome. frontiersin.orgembopress.org Mutations in the 23S rRNA have also been shown to confer resistance to this compound. nih.gov

Inhibition of Bacterial Protein Synthesis

By binding to the GAC, this compound effectively halts bacterial protein synthesis. frontiersin.orgasm.orgnih.gov It is an acceptor-site-specific inhibitor, primarily interfering with the elongation step of translation. toku-e.commdpi.com

The binding of this compound to the ribosome directly obstructs the function of Elongation Factor G (EF-G). asm.orgasm.orgresearchgate.net EF-G is a translational GTPase that catalyzes the translocation of tRNAs and mRNA through the ribosome, a crucial step in peptide chain elongation. asm.orguni-muenchen.de The binding site for EF-G on the ribosome overlaps with the binding site of this compound. asm.orgohsu.edu Consequently, when this compound is bound, it physically prevents EF-G from associating with the ribosome, thereby inhibiting the translocation step and arresting protein synthesis. nih.govasm.orgasm.org

Inhibition of Protein Translocation

This compound acts as a potent inhibitor of the elongation step in protein synthesis. nih.gov Its mechanism involves binding to the ribosome and obstructing the crucial process of protein translocation. Structural and biochemical studies indicate that this compound binds to a specific cleft located between the 23S rRNA and the loop of the ribosomal protein L11. nih.govtoku-e.com This binding site is situated within the GTPase-associated center of the ribosome. asm.orgfrontiersin.org

The presence of this compound in this location physically interferes with the binding of essential elongation factors, specifically Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu). nih.govasm.org EF-G is responsible for catalyzing the translocation of the ribosome along the mRNA molecule after a peptide bond has been formed, a step that requires GTP hydrolysis. asm.org By perturbing the association of EF-G with the ribosomal complex, this compound effectively stalls this movement. asm.org This interference with EF-G and EF-Tu binding and function ultimately halts the entire protein elongation cycle, leading to the cessation of protein synthesis. nih.govtoku-e.com

Table 1: Research Findings on this compound and Protein Translocation Inhibition

| Finding | Organism Studied | Method | Reference |

|---|---|---|---|

| Inhibits the elongation step of protein synthesis. | Mycobacteria | Biochemical Experiments | nih.gov |

| Binds to the cleft between 23S rRNA and the L11 protein loop. | General/Structural Studies | Structural Studies | nih.govtoku-e.com |

| Interferes with the binding of elongation factors EF-Tu and EF-G. | General/Structural Studies | Structural Studies | nih.gov |

Acceptor-Site Specificity

This compound is characterized as an acceptor-site-specific inhibitor of ribosomal protein synthesis. toku-e.comnih.govglpbio.comlabscoop.comglpbio.comresearchgate.net The acceptor site, or A-site, on the ribosome is where the incoming aminoacyl-tRNA binds during the elongation cycle of protein synthesis. Research has demonstrated that this compound and the related antibiotic sporangiomycin inhibit the binding of aminoacyl-transfer ribonucleic acid to the ribosomal A-site. nih.gov

The inhibitory action of this compound is directly linked to its binding location on the ribosome. It interacts with a region on the 23S rRNA (specifically nucleotides 1067A and 1095A) and the ribosomal protein L11, which are components of the GTPase-associated center. asm.orgfrontiersin.orgresearchgate.net This area is critical for the functions associated with the ribosomal A-site. nih.govresearchgate.net By binding to this site, this compound effectively blocks the A-site, preventing it from accepting new aminoacyl-tRNAs and also preventing the assembly of ribosome-elongation factor G complexes. nih.gov This specific blockade of the A-site is a key feature of its mechanism, distinguishing it as an acceptor-site-specific antibiotic. nih.gov

Table 2: Research Findings on this compound Acceptor-Site Specificity

| Finding | Target Site Component(s) | Consequence | Reference |

|---|---|---|---|

| Identified as an acceptor-site-specific inhibitor of ribosomal protein biosynthesis. | Ribosomal A-site | Inhibition of protein synthesis | nih.govresearchgate.net |

| Competes with thiostrepton (B1681307) for ribosomal binding sites. | Ribosomal A-site | Inhibition of aminoacyl-tRNA binding | nih.gov |

| Interacts directly with 23S rRNA nucleotides 1067A and 1095A. | 23S rRNA | Alters accessibility of nucleotides | researchgate.net |

| Acts on protein L11 at the ribosomal GTPase centre. | Ribosomal Protein L11 | Inhibition of a functional transition within L11 | asm.org |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Elongation Factor G (EF-G) |

| Elongation Factor Tu (EF-Tu) |

| This compound |

| Sporangiomycin |

Spectrum of Biological Activities of Micrococcin P1 in Vitro and Pre Clinical Studies

Potent Antibacterial Activity

Micrococcin (B1169942) P1 is a thiopeptide antibiotic with demonstrated potent antibacterial activity against a wide array of Gram-positive bacteria. frontiersin.orgresearchgate.netagribiotix.comamerigoscientific.com This macrocyclic peptide functions by inhibiting ribosomal protein synthesis, specifically targeting the acceptor site, which prevents bacterial growth. amerigoscientific.comtoku-e.comglpbio.comcaymanchem.com Its mechanism involves binding to a cleft between the 23S rRNA and the L11 protein loop, interfering with the binding of elongation factors and thereby inhibiting protein translocation. amerigoscientific.comtoku-e.com

Micrococcin P1 exhibits a targeted spectrum of activity, primarily inhibiting Gram-positive bacteria while showing no activity against Gram-negative bacteria. glpbio.comcaymanchem.comnih.govmdpi.comasm.org In one study, it inhibited 130 out of 138 Gram-positive bacteria tested, whereas none of the 37 Gram-negative bacteria were affected. nih.gov This specificity is attributed to differences in the cell envelope structure between Gram-positive and Gram-negative bacteria. mdpi.com The outer membrane of Gram-negative bacteria is thought to act as a barrier, preventing the antibiotic from reaching its intracellular target. mdpi.com

This compound has demonstrated significant in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of skin and soft tissue infections. frontiersin.orgresearchgate.netfrontiersin.orgnih.gov Studies have identified strains of Staphylococcus equorum and Staphylococcus hominis that produce this compound, which shows strong antimicrobial action against MRSA. frontiersin.orgresearchgate.netcsic.esnih.gov While potent in short-term incubations, the development of resistance can be an issue with longer exposure. frontiersin.orgresearchgate.net To address this, research has explored synergistic combinations. For instance, a combination of this compound and rifampicin (B610482) showed a significant synergistic effect against MRSA in a murine skin infection model, proving more effective than either drug alone. frontiersin.orgnih.gov Another study found that combining this compound with garvicin KS, another bacteriocin (B1578144), resulted in synergistic activity against MRSA biofilms. nih.gov

This compound has been identified as a potent inhibitor of Mycobacterium tuberculosis. frontiersin.orgagribiotix.comtoku-e.commdpi.comnih.gov Dose-response assays have shown it to be highly potent, with a minimal inhibitory concentration (MIC) in the nanomolar range (32-63 nM). medchemexpress.commedchemexpress.com Furthermore, it has demonstrated intracellular activity against M. tuberculosis H37Rv growing inside macrophages, with a potency comparable to the frontline anti-tuberculosis drug, isoniazid. medchemexpress.commedchemexpress.com Despite this promising activity, its development as a standalone antitubercular agent was historically hindered by its poor water solubility. researchgate.net

This compound and its analogs have shown potential as therapeutic agents against Clostridioides difficile infections. agribiotix.commdpi.comnih.govresearchgate.net Research has indicated that certain thiopeptides are particularly effective against drug-resistant strains of C. difficile. chim.it An analog of Micrococcin, known as antibacterial agent 158, has been reported to be effective against C. difficile infection (CDI). medchemexpress.com

This compound demonstrates notable inhibitory activity against Listeria monocytogenes, a foodborne pathogen. agribiotix.comnih.govmdpi.comasm.orgcsic.esnih.gov A study involving Staphylococcus equorum that produces this compound showed it could inhibit the growth of L. monocytogenes on soft cheese. glpbio.comnih.govasm.orgresearchgate.net In this study, all 95 strains of Listeria tested were inhibited by the substance. nih.gov The bacteriostatic effect of this compound against L. monocytogenes has been confirmed in various studies. nih.govasm.org

The antibacterial spectrum of this compound extends to other significant Gram-positive pathogens, including enterococci and streptococci. frontiersin.orgmdpi.comnih.govnih.gov It has shown inhibitory activity against vancomycin-resistant enterococci (VRE). agribiotix.com Minimum inhibitory concentration (MIC) values have been reported as 1 μg/mL for Enterococcus faecalis and Streptococcus pyogenes. medchemexpress.commedchemexpress.commedchemexpress.com Additionally, research has shown its effectiveness against mastitis-causing bacteria such as various species of staphylococci and streptococci. biorxiv.org

Antiprotozoal Activities

This compound has shown significant promise as an antiprotozoal agent, particularly against the parasite responsible for malaria. toku-e.comtoku-e.comnih.gov

This compound is a potent inhibitor of the growth of Plasmodium falciparum, the deadliest species of protozoan parasite that causes malaria in humans. nih.govnih.govnih.govmedchemexpress.com Research has shown its efficacy in blood cultures, with a 50% inhibitory concentration (IC50) of 35 nM, a potency comparable to or even greater than some commonly used antimalarial drugs. nih.gov Further dose-response assays have determined the minimal inhibitory concentration (MIC) to be in the range of 32-63 nM. medchemexpress.commedchemexpress.com

The antimalarial activity of this compound and other thiopeptides is attributed to their ability to target protein synthesis within the apicoplast of the parasite, an organelle with prokaryotic-like characteristics. mdpi.com While thiostrepton (B1681307), a related thiopeptide, has been shown to bind to the apicoplast's 23S rRNA, this compound is a significantly more potent inhibitor of P. falciparum growth. mdpi.com The target within the parasite is believed to be the elongation factor Tu (EF-Tu), a crucial component of protein synthesis. researchgate.net

Table 1: In Vitro Antiplasmodial Activity of this compound

| Parameter | Value | Reference |

| IC50 | 35 nM | nih.gov |

| MIC | 32-63 nM | medchemexpress.commedchemexpress.com |

Gene-Modulating Activities

Beyond its direct antimicrobial and antiprotozoal effects, this compound is recognized for its gene-modulating activities. toku-e.comtoku-e.comnih.govrsc.org This activity is intrinsically linked to its primary mechanism of action: the inhibition of ribosomal protein synthesis. toku-e.comamerigoscientific.com By binding to the ribosome, specifically to a cleft between the 23S rRNA and the L11 protein, this compound interferes with the function of elongation factors. toku-e.comamerigoscientific.comfrontiersin.org This interference disrupts the translation process, thereby modulating the expression of genes into functional proteins. nih.gov

The biosynthesis of this compound itself involves a complex gene cluster. In Staphylococcus epidermidis, the genes responsible for its production and the mechanism for self-immunity have been identified on a plasmid. asm.org The immunity mechanism is thought to involve a target replacement strategy, where a homolog of the ribosomal protein L11, encoded by the gene tclQ, replaces the native L11, thus protecting the producer's ribosomes from the antibiotic's effects. asm.org The study of these gene clusters provides a basis for understanding the regulation of this compound production and its broader impact on bacterial genetics. nih.gov

Fragment-Based Biological Activity

Research into the structure-activity relationship of thiopeptides has revealed that fragments of these complex molecules can retain biological activity. While this compound itself did not show significant anti-cancer activity in in vivo assays, some of its smaller synthetic fragments have demonstrated micromolar to high nanomolar potency. toku-e.comamerigoscientific.com This finding suggests that the core structural motifs of this compound could be valuable starting points for medicinal chemistry efforts to develop new therapeutic agents. toku-e.comamerigoscientific.com

The discovery of biologically active fragments from the related compound thiostrepton further supports this concept. researchgate.net These findings indicate a broader scope of activity within the thiopeptide family and highlight the potential for designing novel small molecules with antibiotic or cytotoxic properties based on the structural domains of this compound. researchgate.net

Mechanisms of Bacterial Resistance to Micrococcin P1

Intrinsic Immunity in Producing Organisms

Organisms that naturally produce Micrococcin (B1169942) P1 have evolved sophisticated self-preservation strategies to avoid suicide by their own antibiotic. This intrinsic immunity is a critical aspect of their survival.

Role of Immunity Genes (e.g., tclQ)

A primary mechanism of intrinsic immunity involves dedicated immunity genes located within the Micrococcin P1 biosynthetic gene cluster. asm.orgasm.org One such key gene is tclQ. asm.orgasm.orgresearchgate.net This gene encodes a homolog of the 50S ribosomal protein L11. nih.gov The TclQ protein can replace the native L11 protein in the ribosome. researchgate.netnih.gov This "target replacement" strategy is hypothesized to confer immunity by altering the antibiotic's binding site on the ribosome, thus protecting the producer's protein synthesis machinery from inhibition by this compound. nih.gov Studies have shown that the expression of tclQ in a sensitive strain, Bacillus subtilis, confers resistance to this compound. nih.gov Furthermore, replacing the native L11-encoding gene (rplK) with tclQ leads to high-level resistance. nih.gov This demonstrates the crucial role of tclQ in providing robust immunity to the producing organism. asm.orgasm.org

Some producing organisms, like Bacillus cereus ATCC 14579, which produces thiocillins (a related group of thiopeptides), encode two identical L11 variants, TclT and TclQ. researchgate.netpnas.org These variants replace the native L11 protein to prevent the binding of the thiopeptide to the ribosome, thereby conferring resistance. researchgate.netpnas.org

Acquired Resistance Mechanisms in Target Bacteria

Bacteria that are initially susceptible to this compound can develop resistance through genetic mutations. This acquired resistance is a significant hurdle for the clinical application of this antibiotic. frontiersin.orgnih.gov

Ribosomal Mutations (e.g., L11 protein, 23S rRNA)

The primary target of this compound is the bacterial ribosome, specifically the complex formed by the L11 protein and a segment of the 23S rRNA. nih.govmdpi.com Consequently, mutations in the genes encoding these components are the most common cause of acquired resistance.

L11 Protein Mutations: Single-point mutations in the gene encoding the ribosomal protein L11 (rplK) are a frequent cause of resistance to this compound. frontiersin.orgnih.gov These mutations often occur in the N-terminal domain of the L11 protein. nih.govnih.gov For instance, in Bacillus megaterium, mutations leading to single amino acid substitutions, such as P23L and P26L, have been shown to confer resistance. nih.gov Similarly, in Mycobacterium tuberculosis, resistance-conferring mutations have been identified in the proline loop at the N-terminus of the L11 protein. nih.gov In Staphylococcus aureus, mutations in rplK have also been observed, including a missense mutation causing a proline to serine change (P26S) and an in-frame duplication leading to the insertion of four amino acids. biorxiv.org While these mutations confer resistance, they can sometimes come at a fitness cost, as seen in "L11-minus" strains of B. megaterium with deletions or insertions in the L11 gene, which exhibit slower growth rates. nih.gov

Table 1: Examples of Acquired Resistance Mutations to this compound

| Organism | Gene | Mutation Type | Specific Change | Consequence | Reference(s) |

|---|---|---|---|---|---|

| Staphylococcus aureus | rplK (L11 protein) | Missense | Proline to Serine (P26S) | Resistance to MP1 | biorxiv.org |

| Staphylococcus aureus | rplK (L11 protein) | In-frame duplication | Insertion of LeuGlyGlnAla | Resistance to MP1 | biorxiv.org |

| Bacillus megaterium | L11 gene | Single-site substitution | P23L | Resistance to micrococcin | nih.gov |

| Bacillus megaterium | L11 gene | Single-site substitution | P26L | Resistance to micrococcin | nih.gov |

| Mycobacterium tuberculosis | rplK (L11 protein) | Not specified | Located in the N-terminal proline loop | Resistance to MP1 | nih.gov |

| Various | 23S rRNA | Nucleotide substitution | A1067 | Resistance to micrococcin | researchgate.net |

| Various | 23S rRNA | Nucleotide substitution | A1095 | Resistance to micrococcin | researchgate.net |

Impact of Resistance Development on Efficacy

The emergence of resistance significantly curtails the effectiveness of this compound as an antimicrobial agent. frontiersin.orgnih.gov For potent antibacterial activity, especially for shorter incubation periods (5-7 hours), this compound can be very effective against pathogens like MRSA. frontiersin.orgnih.govresearchgate.net However, its inhibitory effect is often negated by the rapid development of resistance during longer incubation times (24 hours or more). frontiersin.orgnih.govresearchgate.net This high frequency of resistance development is a major obstacle to its clinical use as a standalone therapeutic. frontiersin.orgnih.gov

To counteract this, research has explored using this compound in combination with other antibiotics. frontiersin.orgnih.gov Synergy studies have shown that combining this compound with antibiotics like rifampicin (B610482) can be highly effective. frontiersin.orgnih.govresearchgate.net Such combinations have been shown to not only eradicate infections but also prevent the recurrence of infection and the development of resistance. frontiersin.orgnih.govresearchgate.net This suggests that while resistance is a significant challenge, combination therapies may offer a viable strategy to harness the antimicrobial potential of this compound. frontiersin.orgnih.gov

Synergistic Antimicrobial Strategies Involving Micrococcin P1

Combinations with Conventional Antibiotics

The exploration of synergy between Micrococcin (B1169942) P1 and established antibiotics has yielded promising results, demonstrating the potential to revitalize older drugs and combat resistant pathogens.

A notable synergistic relationship has been identified between Micrococcin P1 and rifampicin (B610482), particularly against methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.orgnih.gov While MP1 alone can be potent against MRSA, its long-term effectiveness is often hampered by the development of resistance. researchgate.netfrontiersin.org To counter this, studies have shown that a combination of MP1 and rifampicin produces a powerful synergistic effect. researchgate.netfrontiersin.org

In one study, this combination resulted in a significant reduction of the minimum inhibitory concentration (MIC) for both agents. The MIC for MP1 was reduced 25-fold (from 2.5 µg/mL to 0.1 µg/mL), and the MIC for rifampicin was reduced 60-fold (from >100 µg/mL to 1.5 µg/mL), yielding a fractional inhibitory concentration (FIC) index of 0.05, which indicates strong synergy. frontiersin.org This combination was tested in a murine skin infection model using a multidrug-resistant MRSA strain. frontiersin.orgresearchgate.net While neither MP1 nor rifampicin alone could clear the infection, the combination therapy successfully eradicated the MRSA and prevented the recurrence of the infection. frontiersin.orgnih.govresearchgate.net The MP1-rifampicin combination also proved superior to fucidin cream, a standard treatment for skin infections, in preventing the development of resistance. frontiersin.orgresearchgate.net

Table 1: Synergistic Activity of this compound and Rifampicin against MRSA Xen31

| Antimicrobial | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Fold Reduction | FIC Index |

|---|---|---|---|---|

| This compound | 2.5 | 0.1 | 25 | 0.05 |

| Rifampicin | >100 | 1.5 | >60 |

Data sourced from checkerboard assays against MRSA Xen31. A FIC index ≤ 0.5 indicates synergy. frontiersin.org

This compound has been shown to restore the efficacy of beta-lactam antibiotics, such as penicillin G, against resistant strains of staphylococci. nih.gov Studies have demonstrated that combinations involving MP1 can re-sensitize MRSA to penicillin G. nih.govnih.gov

A three-component formulation combining this compound, another bacteriocin (B1578144) (Garvicin KS), and penicillin G was found to be highly effective. nih.govmdpi.com This triple combination showed strong synergy in killing MRSA in vitro. nih.gov The MIC of MP1 was reduced approximately 30-fold (from 2.5 µg/mL to 0.08 µg/mL), while the MIC of penicillin G was reduced more than 300-fold (from 2,500 µg/mL to 8 µg/mL). nih.gov This combination also prevented the development of resistant MRSA colonies. nih.gov Similar synergistic effects were observed against methicillin-resistant Staphylococcus pseudintermedius (MRSP), a common pathogen in veterinary medicine, in both planktonic and biofilm assays. nih.gov This highlights the potential of bacteriocin combinations to revitalize older, less effective antibiotics for treating methicillin-resistant pathogens. nih.gov

Table 2: Synergistic Activity of this compound, Garvicin KS, and Penicillin G against MRSA

| Antimicrobial | MIC Alone (µg/mL) | MIC in Triple Combination (µg/mL) | Fold Reduction |

|---|---|---|---|

| This compound | 2.5 | 0.08 | ~30 |

| Garvicin KS | 32 | 4 | 8 |

| Penicillin G | 2500 | 8 | >300 |

Data derived from in vitro studies against MRSA ATCC 33591-lux. nih.gov

Combinations with Other Bacteriocins

Combining this compound with other bacteriocins, which may have different mechanisms of action, is another effective strategy to enhance antimicrobial activity and combat resistance.

This compound and Garvicin KS, two bacteriocins with different structures and functions, exhibit a synergistic effect when used together. nih.govnih.gov This combination has proven effective against a range of Gram-positive bacteria, including MRSA and S. aureus biofilms. nih.govnih.gov The synergy between MP1 and Garvicin KS is a key component in the previously mentioned triple-action formulation with penicillin G, which potently inhibits cell viability in MRSA biofilms by inflicting severe cell damage. nih.govnih.gov A formulation containing these two bacteriocins was also shown to be highly effective against planktonic cells and in eradicating biofilms of S. haemolyticus, while preventing the development of resistant mutants. uit.no

An antibiotic-free antimicrobial formulation combining the thiopeptide this compound with the lantibiotic Nisin A has been developed and tested. biorxiv.orgbiorxiv.org This combination creates a robust antimicrobial agent that effectively inhibits the growth of various bacteria responsible for bovine mastitis. biorxiv.org The synergy between MP1 (which inhibits protein synthesis) and Nisin A (which disrupts the cell membrane) is effective against bacteria in both free-floating (planktonic) and biofilm-associated states. biorxiv.orgnih.gov The addition of this combination was shown to be effective in vivo for inhibiting MRSA in both skin infection and mastitis mouse models. biorxiv.org

Efficacy Against Biofilm-Associated Bacterial Infections

Bacterial biofilms present a significant challenge in treating infections, as they can be 10 to 1,000 times more resistant to antibiotics than their planktonic counterparts. mdpi.com Synergistic combinations involving this compound have shown significant promise in overcoming this challenge.

The combination of this compound and Garvicin KS demonstrated a synergetic antibacterial effect against biofilms produced by various S. aureus strains, including MRSA. nih.govnih.gov Furthermore, the addition of penicillin G to this bacteriocin duo created a tri-component formulation that potently inhibits cell viability within established S. aureus biofilms. nih.govresearchgate.net This triple combination was observed to cause severe damage to the bacterial cells within the biofilm matrix. nih.gov

Similarly, a combination of MP1 and Nisin A effectively inhibits the growth of mastitis-derived bacteria in their biofilm-associated state. biorxiv.org Studies on S. haemolyticus, another important nosocomial pathogen, showed that while individual bacteriocins were less effective, a three-bacteriocin combination including MP1 and Garvicin KS completely eradicated biofilm-associated cells in vitro and prevented the emergence of resistance. uit.no These findings underscore the potential of bacteriocin-based combinations as a therapeutic strategy against persistent and difficult-to-treat biofilm-related infections. nih.govresearcher.life

Strategies to Mitigate Resistance Development through Combination Therapies

A significant hurdle in the clinical application of the thiopeptide bacteriocin this compound (MP1) is the propensity for sensitive bacteria to rapidly develop resistance. frontiersin.orgtum.deunit.no Research has shown that while MP1 can be highly potent against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) over short incubation periods (5-7 hours), this inhibitory effect is often negated by the emergence of resistance during longer exposure times of 24 hours or more. frontiersin.orgnih.govresearchgate.net To counter this, a primary strategy involves the use of MP1 in combination with other antimicrobial agents. These combination therapies are designed not only to enhance antimicrobial potency through synergistic interactions but also to suppress the development of resistant bacterial strains.

Detailed research has explored several combination strategies that effectively mitigate resistance. These approaches include pairing MP1 with conventional antibiotics, other bacteriocins, or enzyme-based antimicrobials.

Combination with Conventional Antibiotics

Studies have demonstrated that combining MP1 with certain traditional antibiotics can create a powerful synergistic effect that lowers the required concentration of each agent and prevents resistance. A notable example is the combination of MP1 with rifampicin for treating MRSA infections. frontiersin.orgnih.gov In one study, this combination resulted in a Fractional Inhibitory Concentration (FIC) index of 0.05, a value that indicates strong synergy. frontiersin.orgnih.gov The minimum inhibitory concentration (MIC) values for both MP1 and rifampicin were substantially reduced when used together. frontiersin.orgtum.de

In a murine model of skin infection, the MP1-rifampicin combination was able to eradicate a multidrug-resistant MRSA strain and prevent the recurrence of the infection, a feat that neither agent could achieve alone. frontiersin.orgnih.govresearchgate.net Furthermore, this combination proved superior to fucidin cream, a standard topical treatment, in preventing the development of resistance. frontiersin.orgtum.denih.gov Synergy has also been observed with other antibiotics, although to a lesser extent.

| Antimicrobial Agent | Organism | MIC of Agent Alone (µg/mL) | MIC of MP1 Alone (µg/mL) | MIC of Agent in Combination (µg/mL) | MIC of MP1 in Combination (µg/mL) | Fractional Inhibitory Concentration (FIC) Index | Reference |

| Rifampicin | MRSA | >100 | 2.5 | 1.5 | 0.1 | 0.05 | frontiersin.org, nih.gov |

| Tetracycline | MRSA | - | - | - | - | 0.13 - 0.18 | frontiersin.org, nih.gov |

| Penicillin G | MRSA | - | - | - | - | 0.13 - 0.18 | frontiersin.org, nih.gov |

| Chloramphenicol | MRSA | - | - | - | - | 0.13 - 0.18 | frontiersin.org, nih.gov |

| Fusidic acid | MRSA | - | - | - | - | 0.13 - 0.18 | frontiersin.org, nih.gov |

| Data derived from a checkerboard assay against MRSA. A FIC index of ≤0.5 is considered synergistic. |

Combination with Other Bacteriocins and Antibiotics

Another successful approach involves creating multi-component formulations. A combination of two bacteriocins, MP1 and garvicin KS, along with the antibiotic penicillin G, has proven highly effective against MRSA both in planktonic and biofilm states. nih.govasm.org This three-component mixture demonstrated significant synergy, drastically reducing the MIC of each component. asm.org This formulation was also shown to be effective in a murine skin infection model and was superior to a commonly used antibiotic cream in preventing the emergence of resistant mutants. asm.org

Similarly, a combination of MP1 and the bacteriocin EntEJ97s with penicillin G was found to act synergistically against methicillin-resistant Staphylococcus pseudintermedius (MRSP), a common pathogen in veterinary medicine. unit.no This combination was effective in both planktonic and biofilm assays and successfully prevented the development of resistance. unit.no These findings suggest that such combinations can revitalize older antibiotics like penicillin G, rendering them effective against otherwise resistant pathogens. unit.no

| Antimicrobial Agent | Organism | MIC Alone | MIC in 3-Component Mix | Fold Reduction | Reference |

| This compound | MRSA | 2,500 ng/mL | 40 ng/mL | 62 | asm.org |

| Garvicin KS | MRSA | 32 µg/mL | 2 µg/mL | 16 | asm.org |

| Penicillin G | MRSA | >50,000 µg/mL | 2 µg/mL | >1,250 | asm.org |

| Data for a three-component formulation against MRSA Xen31. |

Antibiotic-Free Combinations

To address the broader issue of antibiotic resistance, research has also focused on developing entirely antibiotic-free antimicrobial formulations. One such combination includes MP1, the lantibiotic nisin A, and a peptidoglycan hydrolase (PGH) enzyme called AuresinePlus. biorxiv.org This formulation was designed as a robust antimicrobial strategy with increased potency and a reduced likelihood of resistance development. biorxiv.org The combination of MP1 and nisin A alone provided good inhibition against a range of mastitis-causing bacteria, and the addition of the PGH further enhanced its activity against S. aureus biofilms. biorxiv.org This strategy highlights the potential of using MP1 as a foundational component in powerful, antibiotic-free combinations that can combat resistant infections while minimizing the selection pressure that leads to further resistance. biorxiv.org

Structure Activity Relationship Sar Studies of Micrococcin P1 and Derivatives

Elucidation of Essential Structural Motifs for Activity

The potent biological activity of Micrococcin (B1169942) P1 is intrinsically linked to its complex and rigid architecture. Several structural motifs have been identified as critical for its function.

The central trithiazolylpyridine core is a foundational element for the antibiotic's activity. core.ac.uk This core is derived biosynthetically from specific serine residues (S1 and S10), and mutations preventing its formation result in a failure to produce the mature antibiotic scaffold. core.ac.uk The pyridine (B92270) ring, decorated with its thiazole (B1198619) substituents, serves as a crucial anchor for the macrocyclic structure. ub.edu

The 26-membered macrocycle is highly conserved among related thiopeptides and is essential for maintaining the molecule's rigid conformation. core.ac.uk This conformational rigidity is paramount for its ability to bind effectively to its ribosomal target. core.ac.uk Studies involving substitution mutants have shown that alterations that reduce this rigidity, such as the loss of a single heterocycle within the macrocyclic loop, lead to a severe disruption of the molecule's three-dimensional structure and a corresponding loss of antibiotic activity. core.ac.uk

Identification of Minimal Scaffolds for Activity

Research into the minimal structural components of Micrococcin P1 required for biological activity has shown that while the entire complex macrocycle is necessary for potent antibacterial action, smaller fragments can retain some level of bioactivity. The rigid, pre-organized conformation of the 26-membered macrocycle is a key determinant of its high affinity for the ribosomal target. core.ac.uk Consequently, any simplification that compromises this structural integrity leads to a significant drop in potency. core.ac.uk

High-resolution NMR studies of mutant scaffolds have demonstrated that the loss of even a single heterocycle can severely disrupt the tight conformational rigidity characteristic of the natural product, which likely accounts for the associated loss of activity. core.ac.uk This suggests that the minimal scaffold for potent antibacterial activity is very close to the natural macrocyclic structure itself.

However, studies exploring other biological activities have indicated that synthetic precursors and fragments of the this compound structure can possess their own biological profiles. In anti-cancer assays, while MP1 itself did not show significant activity, several smaller synthetic fragments exhibited micromolar to high nanomolar potency. toku-e.com This finding suggests that while the full macrocycle is optimized for antibacterial activity, substructures may interact with other biological targets, indicating a broader scope of activity within the thiopeptide chemical family. toku-e.com

Comparative SAR with Other Thiopeptides

This compound belongs to the series d class of thiopeptides, characterized by a central, fully aromatized pyridine ring. ub.edu Comparing its SAR with other thiopeptides reveals both conserved principles and interesting divergences.

Thiocillin I , which is structurally very similar to MP1 and differs only by a mutation of L-valine to 3-hydroxy-L-valine, displays comparable, albeit slightly reduced, antimicrobial potency. nih.gov This indicates that this specific position can accommodate some variation without drastically altering the activity.

In contrast, thiopeptides from other series, such as the a series (e.g., thiostrepton) with a reduced piperidine (B6355638) core or the b series with a dehydropiperidine ring, have different structural constraints. ub.edu Thiostrepton (B1681307), for instance, possesses a second macrocyclic ring which may impose additional conformational constraints that contribute to its active architecture. core.ac.uk

A study of baringolin , another thiopeptide, showed that the length of its peptide tail was not essential for its activity, as analogues with shorter tails performed similarly to the natural product. ub.edu However, replacing a crucial thiazoline (B8809763) ring in baringolin with a thiazole led to a reduced scope of activity, highlighting the specific importance of certain heterocyclic motifs in other thiopeptide scaffolds. ub.edu

Across the broader family of thiopeptides, the central heterocyclic core (whether pyridine or a reduced variant) and the main macrocycle are consistently identified as the key determinants of biological activity. ub.edunih.gov The ribosomal synthesis of these molecules allows for the creation of diverse chemical libraries through genetic engineering, but SAR studies consistently show that the core scaffold's integrity is essential for potent inhibition of protein synthesis. nih.govpnas.org

Future Research Directions and Translational Perspectives

Advanced Natural Product Engineering for Enhanced Properties

The biosynthesis of Micrococcin (B1169942) P1 is a multifaceted process involving a suite of specialized enzymes. nih.gov Understanding and manipulating this intricate machinery is key to producing novel derivatives with improved characteristics.

Researchers have successfully reconstituted the Micrococcin P1 biosynthetic gene cluster in a genetically tractable host, Bacillus subtilis. nih.govrsc.orgpnas.org This allows for a modular approach to studying the pathway, where individual genes can be modified or deleted to understand their function. nih.govpnas.org Through this method, it was discovered that the biosynthesis occurs in two distinct phases, separated by a crucial C-terminal processing step. nih.govpnas.orgpnas.org

This detailed understanding of the biosynthetic pathway opens the door for future engineering efforts. nih.govpnas.orgnih.gov By manipulating the nonribosomal peptide synthetase (NRPS) template, it may be possible to create novel this compound analogs with enhanced potency and improved pharmacological properties, such as increased aqueous solubility. nih.gov The ability to generate these engineered compounds will facilitate the development of more effective antimicrobial agents.

Medicinal Chemistry Efforts for Derivative Development

While a potent antimicrobial, this compound's clinical development has been hampered by its poor solubility in water. researchgate.netmdpi.com To address this, medicinal chemistry campaigns are underway to synthesize and evaluate derivatives with more favorable pharmacokinetic profiles. mdpi.comasm.org

These efforts have been guided by structure-activity relationship (SAR) studies, which have revealed that the intact macrocyclic core of this compound is crucial for its activity. chim.it Modifications are better tolerated on the side chain of the molecule. mdpi.com Computational modeling of the interaction between this compound and its bacterial ribosome target has further informed the design of new analogs. mdpi.com

This research has led to the development of promising new compounds. For instance, by modifying the side chain, researchers have created derivatives with significantly improved potency against clinically relevant pathogens like Clostridioides difficile. chim.it One such derivative, AJ-024, has demonstrated superiority to the current standard-of-care antibiotic, vancomycin, against several drug-resistant strains of C. difficile. chim.it Further research has also yielded derivatives with enhanced aqueous solubility and potent activity against Mycobacterium avium complex. asm.org

Exploration of Novel Antimicrobial Applications

The rising threat of antimicrobial resistance has spurred the investigation of this compound in new therapeutic contexts. frontiersin.orgresearchgate.net Its broad-spectrum activity against Gram-positive bacteria, including notorious pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), makes it a compelling candidate for further exploration. agribiotix.com

Biofilm Disruption Strategies

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. mdpi.com Research has shown that this compound, particularly in combination with other antimicrobials, can effectively disrupt these resilient communities.

A combination of this compound and another bacteriocin (B1578144), garvicin KS, demonstrated synergistic activity against S. aureus biofilms in vitro. researchgate.netnih.gov This combination was also able to restore the sensitivity of a highly resistant MRSA strain to penicillin G. researchgate.netnih.gov Microscopic analysis revealed that this triple combination therapy causes severe damage to the bacterial cells within the biofilm. researchgate.netnih.gov

To improve the delivery of the hydrophobic this compound to biofilms, researchers have developed fusogenic liposomes. nih.gov Encapsulating this compound in these lipid-based nanoparticles not only improved its stability but also enhanced its antibiofilm activity. nih.gov These liposomal formulations were shown to disrupt the biofilm matrix of S. aureus. nih.gov

Overcoming Antimicrobial Resistance

A key area of investigation is the use of this compound to combat drug-resistant bacteria. frontiersin.orgresearchgate.net While sensitive bacteria can develop resistance to this compound when used alone, combination therapies have shown great promise in preventing this. frontiersin.orgnih.gov

Studies have demonstrated a strong synergistic effect between this compound and the antibiotic rifampicin (B610482) against MRSA. frontiersin.orgnih.gov This combination was effective in eradicating MRSA in a mouse model of skin infection and was superior to a commonly used topical antibiotic in preventing the development of resistance. frontiersin.orgnih.gov

Furthermore, a three-component formulation consisting of this compound, garvicin KS, and penicillin G was also successful in treating MRSA skin infections in mice. unit.no This highlights the potential of bacteriocin combinations to revitalize older, less effective antibiotics. nih.gov

In-depth Mechanistic Studies of Synergistic Interactions

The synergistic effects observed when this compound is combined with other antimicrobials are a critical area for future research. frontiersin.orgtum.de While the efficacy of these combinations has been demonstrated, the underlying molecular mechanisms are not yet fully understood. frontiersin.org